N-Methyl-N-[2-(methylamino)ethyl]acetamide HCl

Catalog No.
S8463188
CAS No.
M.F
C6H15ClN2O
M. Wt
166.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-N-[2-(methylamino)ethyl]acetamide HCl

Product Name

N-Methyl-N-[2-(methylamino)ethyl]acetamide HCl

IUPAC Name

N-methyl-N-[2-(methylamino)ethyl]acetamide;hydrochloride

Molecular Formula

C6H15ClN2O

Molecular Weight

166.65 g/mol

InChI

InChI=1S/C6H14N2O.ClH/c1-6(9)8(3)5-4-7-2;/h7H,4-5H2,1-3H3;1H

InChI Key

DTLJDNBHCIBSGX-UHFFFAOYSA-N

SMILES

CC(=O)N(C)CCNC.Cl

Canonical SMILES

CC(=O)N(C)CCNC.Cl

N-Methyl-N-[2-(methylamino)ethyl]acetamide hydrochloride is a chemical compound with the molecular formula C6_6H15_{15}ClN2_2O and a molecular weight of approximately 166.65 g/mol. It appears as a white to off-white solid and is classified as a hydrochloride salt, which enhances its solubility in water. This compound is known for its potential applications in medicinal chemistry and pharmacology, particularly as a building block in the synthesis of various pharmaceuticals.

Involving this compound may include:

  • Nucleophilic Substitution: The methylamino group can act as a nucleophile in substitution reactions, allowing for the introduction of various substituents.
  • Acylation Reactions: The acetamide functional group can participate in acylation reactions, where it can react with acyl chlorides or anhydrides to form new amides.
  • Hydrochloride Formation: The compound can interact with acids to form its hydrochloride salt, enhancing its stability and solubility.

Synthesis of N-Methyl-N-[2-(methylamino)ethyl]acetamide hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis may begin with N-methylacetamide and methylamine.
  • Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in a solvent such as ethanol or water.
  • Isolation: After completion of the reaction, the product can be isolated by crystallization or precipitation methods.
  • Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt, which enhances solubility.

N-Methyl-N-[2-(methylamino)ethyl]acetamide hydrochloride has several applications:

  • Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
  • Research Tool: It may be used in research settings to study neurotransmitter systems or as a reference compound in pharmacological assays.

Interaction studies involving N-Methyl-N-[2-(methylamino)ethyl]acetamide hydrochloride focus on its binding affinity and efficacy at various biological targets. Preliminary studies suggest that compounds with similar structures may interact with:

  • Neurotransmitter Receptors: Potential modulation of receptors involved in mood regulation and cognitive function.
  • Transport Proteins: Possible inhibition or enhancement of transport proteins that facilitate neurotransmitter uptake.

Further research is necessary to elucidate specific interactions and mechanisms of action.

Several compounds share structural similarities with N-Methyl-N-[2-(methylamino)ethyl]acetamide hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
N-MethylacetamideC3_3H9_9NOSimple amide structure without methylamine group.
2-(Methylamino)ethanolC3_3H9_9NContains an alcohol group; less polar than the target compound.
N,N-DimethylglycineC5_5H13_13NContains two methyl groups on nitrogen; used in metabolic studies.
2-Amino-2-methylpropan-1-olC5_5H13_13NContains an alcohol group; different functional properties compared to target compound.

The uniqueness of N-Methyl-N-[2-(methylamino)ethyl]acetamide hydrochloride lies in its specific combination of an acetamide and methylamine functionalities, which may confer distinct biological activities and synthetic utility compared to these similar compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

166.0872908 g/mol

Monoisotopic Mass

166.0872908 g/mol

Heavy Atom Count

10

Dates

Last modified: 01-05-2024

Explore Compound Types